molecular formula C5H8N2O2S B12356851 5-Methoxy-2-sulfanylidene-1,3-diazinan-4-one

5-Methoxy-2-sulfanylidene-1,3-diazinan-4-one

Cat. No.: B12356851
M. Wt: 160.20 g/mol
InChI Key: ORCVXFRCLLGDGY-UHFFFAOYSA-N
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Description

5-Methoxy-2-sulfanylidene-1,3-diazinan-4-one is a heterocyclic compound that belongs to the class of thiazolidinones. This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms. It has garnered interest due to its potential biological and pharmacological activities, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-sulfanylidene-1,3-diazinan-4-one typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction yields the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which are then confirmed by independent synthesis and characterized using IR and NMR spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-sulfanylidene-1,3-diazinan-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methoxy-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with various molecular targets and pathways. It is believed to inhibit specific enzymes and proteins, leading to its observed biological effects. For instance, its antitumor activity may be attributed to the inhibition of topoisomerase II, an enzyme crucial for DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-sulfanylidene-1,3-diazinan-4-one stands out due to its methoxy group, which may enhance its biological activity and solubility compared to other thiazolidinone derivatives. This unique structural feature makes it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

5-methoxy-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C5H8N2O2S/c1-9-3-2-6-5(10)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,10)

InChI Key

ORCVXFRCLLGDGY-UHFFFAOYSA-N

Canonical SMILES

COC1CNC(=S)NC1=O

Origin of Product

United States

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